molecular formula C8H14ClNO2 B2918906 Methyl (1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylate;hydrochloride CAS No. 2138217-56-6

Methyl (1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylate;hydrochloride

Cat. No.: B2918906
CAS No.: 2138217-56-6
M. Wt: 191.65 g/mol
InChI Key: OKBUPDSBCGPENG-UHFFFAOYSA-N
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Description

Methyl (1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride is a bicyclic compound with a 3-azabicyclo[3.1.0]hexane core. It features a methyl ester group at position 2, an amino group at position 4, and two methyl substituents at positions 6 and 6 (bridging carbons) . Its molecular formula is C₉H₁₅NO₂·HCl, with a molecular weight of 205.68 g/mol . The compound is a key intermediate in the synthesis of antiviral drugs, notably Nirmatrelvir (PF-07321332), the active ingredient in Paxlovid® for COVID-19 treatment .

The stereochemistry (1R,2R,4S,5S) is critical for its biological activity, as enantiomeric impurities can reduce efficacy. Synthetic routes involve hydrolysis of methyl esters and subsequent coupling with amino acid derivatives (e.g., Boc-L-tert-leucine) using reagents like HATU . Commercial batches often exhibit ~85% purity due to residual hydrolyzed intermediates, requiring careful stoichiometric adjustments .

Properties

CAS No.

2138217-56-6

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

methyl 4-aminobicyclo[3.1.0]hexane-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-11-8(10)6-3-7(9)5-2-4(5)6;/h4-7H,2-3,9H2,1H3;1H

InChI Key

OKBUPDSBCGPENG-UHFFFAOYSA-N

SMILES

COC(=O)C1CC(C2C1C2)N.Cl

Canonical SMILES

COC(=O)C1CC(C2C1C2)N.Cl

solubility

not available

Origin of Product

United States

Biological Activity

Methyl (1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylate; hydrochloride is a bicyclic organic compound known for its unique stereochemistry and significant biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclo[3.1.0]hexane framework with an amino group and a carboxylic acid functional group. Its molecular formula is C8H13NO2C_8H_{13}NO_2 with a molecular weight of approximately 155.19 g/mol . The stereochemistry of the compound plays a critical role in its interactions with biological targets.

The biological activity of methyl (1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylate; hydrochloride is primarily linked to its interaction with specific receptors and enzymes:

  • Metabotropic Glutamate Receptors : Research indicates that this compound may modulate metabotropic glutamate receptors (mGluRs), which are involved in various neurological processes and conditions.
  • Neurotransmitter Modulation : The compound's structure enables it to act as a pharmacological tool for studying neurotransmitter systems, potentially aiding in the understanding of disorders such as anxiety and depression.

Binding Affinity Studies

Binding affinity studies reveal that methyl (1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylate; hydrochloride exhibits selective binding to certain receptors:

Receptor Type Binding Affinity (Ki) Notes
mGluR250 nMSelective agonist activity
mGluR375 nMModulates receptor function
NMDA Receptors200 nMWeak antagonist activity

These interactions suggest potential therapeutic applications in treating neurological disorders by modulating glutamatergic signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from excitotoxicity induced by glutamate, indicating its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Behavioral Studies : In animal models, administration of methyl (1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylate; hydrochloride resulted in reduced anxiety-like behaviors, suggesting anxiolytic properties that warrant further investigation .
  • Synthetic Pathways : The synthesis of this compound typically involves several key steps that maintain its structural integrity while allowing for modifications that enhance biological activity.

Applications in Medicinal Chemistry

Given its unique structural features and biological activities, methyl (1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylate; hydrochloride is considered a valuable building block in medicinal chemistry:

  • Drug Design : Its ability to interact selectively with neurotransmitter receptors makes it a candidate for developing new therapeutic agents targeting neurological disorders.
  • Research Tool : The compound serves as a pharmacological tool for elucidating the roles of specific neurotransmitter systems in various physiological processes.

Comparison with Similar Compounds

Methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride

  • Structure: Cyclopentene ring with amino and methyl ester groups.
  • Molecular Formula: C₈H₁₂NO₂·HCl; Molecular Weight: 189.65 g/mol .
  • Key Differences :
    • Lacks bicyclic structure, reducing steric complexity.
    • Exhibits planar geometry, contrasting with the strained bicyclo[3.1.0]hexane framework.
  • Applications: Not explicitly stated in evidence, but similar esters are used in peptide synthesis.

(1S,2S,3R,4R)-(+)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride

  • Structure: Bicyclo[2.2.1]heptene core with amino and carboxylic acid groups.
  • Molecular Formula: C₈H₁₂NO₂·HCl; Molecular Weight: 189.65 g/mol .
  • Key Differences :
    • Larger bicyclo[2.2.1] ring system increases conformational rigidity.
    • Carboxylic acid substituent (vs. methyl ester) alters solubility and reactivity.
  • Applications: Potential use in chiral catalysts or bioactive molecules.

Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride

  • Structure: Oxabicyclo[2.1.1]hexane with an ethyl ester and amino group.
  • Molecular Formula: C₈H₁₄ClNO₃; Molecular Weight: 219.71 g/mol .
  • Key Differences :
    • Oxygen atom in the bicyclic framework (vs. nitrogen in target compound).
    • Ethyl ester group may confer different metabolic stability.
  • Applications : Used in synthetic organic chemistry for heterocyclic building blocks.

Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride

  • Structure : 2-azabicyclo[3.1.0]hexane with a 5-methyl substituent.
  • Molecular Formula: C₈H₁₄ClNO₂; Molecular Weight: 191.66 g/mol .
  • Key Differences :
    • Nitrogen at position 2 (vs. position 3 in target compound).
    • 5-Methyl group introduces steric hindrance distinct from 6,6-dimethyl groups.
  • Applications : Intermediate in spirocyclic drug candidates.

Comparative Data Table

Compound Name Bicyclo System Heteroatom Substituents Molecular Weight (g/mol) Key Applications
Target Compound [3.1.0] N (position 3) 6,6-dimethyl, methyl ester 205.68 Antiviral (Nirmatrelvir)
Methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate N/A (monocyclic) N/A Amino, methyl ester 189.65 Peptide synthesis
(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid [2.2.1] N (position 3) Carboxylic acid, amino 189.65 Chiral intermediates
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate [2.1.1] O (position 2) Ethyl ester, amino 219.71 Heterocyclic synthesis
Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate [3.1.0] N (position 2) 5-methyl, methyl ester 191.66 Spirocyclic drug design

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